molecular formula C18H17N3O4S2 B2989650 N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1261018-23-8

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2989650
CAS RN: 1261018-23-8
M. Wt: 403.47
InChI Key: FFIMEIZXHZEPEM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Inhibitors

Studies have identified compounds with dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, which is crucial for DNA synthesis and repair. Such dual inhibitors, including those based on thieno[2,3-d]pyrimidine scaffolds, have demonstrated potent anticancer properties due to their ability to interfere with folate metabolism in cancer cells. For example, Gangjee et al. (2008) synthesized a series of compounds as potential dual TS and DHFR inhibitors, highlighting the importance of the thieno[2,3-d]pyrimidine scaffold in developing novel antifolate therapies with enhanced efficacy against cancer (Gangjee et al., 2008).

Crystal Structure Analysis

The crystal structures of related compounds provide valuable insights into their molecular interactions and potential mechanisms of action. Subasri et al. (2016, 2017) reported on the crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their conformational properties and potential interactions with biological targets. Such structural analyses are critical for understanding the bioactivity of these compounds and for guiding the design of more effective drug candidates (Subasri et al., 2016; Subasri et al., 2017).

Antitumor Activity

The modification of the thieno[2,3-d]pyrimidine scaffold has also been explored for enhancing antitumor activity. Alqasoumi et al. (2009) synthesized novel derivatives to evaluate their antitumor activity, indicating the potential of such compounds in cancer therapy (Alqasoumi et al., 2009). Similarly, Hafez and El-Gazzar (2017) developed new thieno[3,2-d]pyrimidine derivatives with potent antitumor and antibacterial properties, showcasing the versatility of this scaffold in addressing various diseases (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-2-6-21-17(23)16-12(5-7-26-16)20-18(21)27-9-15(22)19-11-3-4-13-14(8-11)25-10-24-13/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIMEIZXHZEPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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